Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine
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Overview
Description
Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
Preparation Methods
The synthesis of Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine involves several steps, starting with the preparation of the pyrrolidine ringThe reaction conditions typically involve the use of catalysts and specific reagents to achieve high yields and selectivity . Industrial production methods may include large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized pyrrolidine derivatives with altered biological activities.
Scientific Research Applications
Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Additionally, it is used in the development of new drugs and as a reference compound in pharmacological studies.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl-isopropyl-pyrrolidin-2-ylmethyl-amine can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include pyrrolizines and prolinol, which also exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(12-15-9-6-10-16-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWXJUBSFCXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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